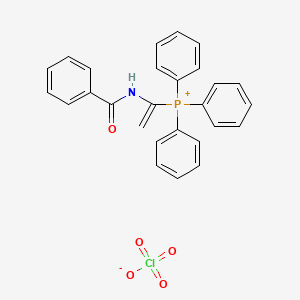
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate is an organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable benzamidoethenyl precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate is used as a reagent in organic synthesis. It can facilitate the formation of carbon-phosphorus bonds, which are important in the synthesis of various organic compounds.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment.
Industry
In industry, the compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction is mediated by the unique functional groups present in the compound, which allow it to form stable complexes with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1-Benzamidoethenyl)(triphenyl)phosphanium perchlorate include:
- (1-Benzamidoethenyl)(triphenyl)phosphanium chloride
- (1-Benzamidoethenyl)(triphenyl)phosphanium bromide
- (1-Benzamidoethenyl)(triphenyl)phosphanium iodide
Uniqueness
What sets this compound apart from these similar compounds is its perchlorate anion. This anion imparts unique properties to the compound, such as enhanced stability and reactivity, making it particularly useful in specific applications.
Propriétés
Numéro CAS |
145932-17-8 |
|---|---|
Formule moléculaire |
C27H23ClNO5P |
Poids moléculaire |
507.9 g/mol |
Nom IUPAC |
1-benzamidoethenyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C27H22NOP.ClHO4/c1-22(28-27(29)23-14-6-2-7-15-23)30(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;2-1(3,4)5/h2-21H,1H2;(H,2,3,4,5) |
Clé InChI |
MFSBLSDQFUGINS-UHFFFAOYSA-N |
SMILES canonique |
C=C(NC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


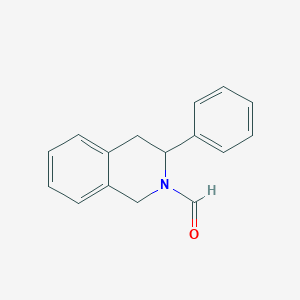
![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)

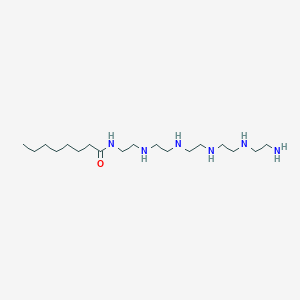
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
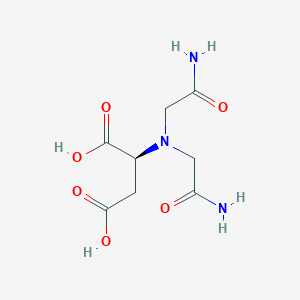



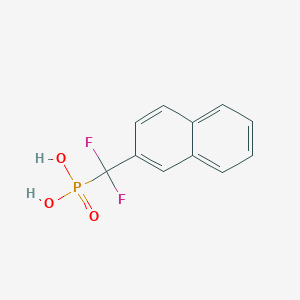

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
